N,N,N',N'-Tetraethyl-1,3-propanediamine
Overview
Description
N,N,N’,N’-Tetraethyl-1,3-propanediamine is a colorless to light yellow transparent liquid, soluble in water and alcohol, with a general content greater than 98% .
Synthesis Analysis
N,N,N’,N’-Tetraethyl-1,3-propanediamine can be used as a ligand for the preparation of dinuclear μ-carbonato-dicopper (II) species . It is also used as a catalyst for the Baylis-Hillman reaction of cycloalkenones .Molecular Structure Analysis
The molecular formula of N,N,N’,N’-Tetraethyl-1,3-propanediamine is C11H26N2, and its molecular weight is 186.3375 . The IUPAC Standard InChI is InChI=1S/C11H26N2/c1-5-12(6-2)10-9-11-13(7-3)8-4/h5-11H2,1-4H3 .Chemical Reactions Analysis
N,N,N’,N’-Tetraethyl-1,3-propanediamine shows the ability to absorb CO2 when dissolved in an aqueous solution . It can also be used as a catalyst for the Baylis-Hillman reaction of cycloalkenones .Physical And Chemical Properties Analysis
N,N,N’,N’-Tetraethyl-1,3-propanediamine is a colorless to light yellow transparent liquid . It is soluble in water and alcohol . The refractive index n20/D is 1.4377 (lit.) . The boiling point is 133 °C/80 mmHg (lit.) , and the density is 0.81 g/mL at 25 °C (lit.) .Scientific Research Applications
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Separation of Hydrocarbons
- Summary: This compound is used as a switchable solvent for the separation of hydrocarbons and their derivatives . It can switch from a water-immiscible form to a water-miscible bicarbonate salt when CO2 is injected, and back to a water-immiscible form when N2 is injected .
- Method: The compound was used to separate mixtures of benzene/cyclohexane, ethyl acetate/acetonitrile, and ethyl acetate/n-heptane . The corresponding partition and selectivity coefficients were determined .
- Results: The separation selectivity increased in the order of dipropylamine < di-sec-butylamine < CyNMe2 < TEPDA, i.e., TEPDA was best suited for the separation of hydrocarbons and their derivatives . In addition, cycling experiments revealed that TEPDA can be reused at least 15 times and was well suited for industrial applications .
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Catalyst in Polyurethane Foams and Epoxy Resins
- Summary: This compound is used as a catalyst in the production of polyurethane foams and as a curing catalyst for epoxy resins .
- Method: The compound is added during the polymerization process to accelerate the reaction .
- Results: The use of this compound as a catalyst results in improved properties of the final product, such as enhanced mechanical strength and thermal stability .
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Catalyst for the Baylis-Hillman Reaction
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Preparation of Homodimeric Asymmetric Monomethine Cyanine Dyes
- Summary: This compound is used in the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process .
- Method: The compound is added during the dye synthesis process to facilitate the formation of the desired dye structure .
- Results: The use of this compound in the synthesis process results in the successful preparation of the desired dye .
Safety And Hazards
N,N,N’,N’-Tetraethyl-1,3-propanediamine is classified as a skin corrosive substance (Skin Corr. 1B) . It causes severe skin burns and eye damage . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N,N,N',N'-tetraethylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-5-12(6-2)10-9-11-13(7-3)8-4/h5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZLVPFECJNLMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209331 | |
Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetraethyl-1,3-propanediamine | |
CAS RN |
60558-96-5 | |
Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060558965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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